N,N-Dimethylz-DL-alaninamide
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Overview
Description
N,N-Dimethylz-DL-alaninamide is an organic compound with the molecular formula C13H18N2O3. It is a derivative of alaninamide, where the amino group is substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylz-DL-alaninamide typically involves the reaction of alaninamide with dimethylamine under controlled conditions. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products, ensuring a more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylz-DL-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
N,N-Dimethylz-DL-alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N,N-Dimethylz-DL-alaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacrylamide: Similar in structure but differs in the presence of an acrylamide group.
N,N-Dimethylaniline: Contains a dimethylamino group attached to an aromatic ring.
N,N-Dimethylformamide: A commonly used solvent with a similar dimethylamino group
Uniqueness
Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-10(12(16)14-2)15(3)13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,16) |
InChI Key |
DXUPTQLZRHSQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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